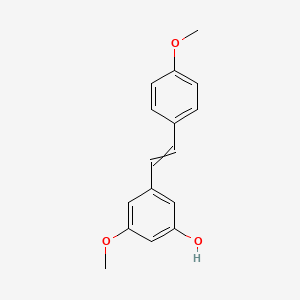

3-Hydroxy-4',5-dimethoxystilbene

Description

Properties

IUPAC Name |

3-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-7-5-12(6-8-15)3-4-13-9-14(17)11-16(10-13)19-2/h3-11,17H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMJJZHWFJYIMM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58436-29-6 | |

| Record name | 3-Methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58436-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-Hydroxy-4',5-dimethoxystilbene: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-4',5'-dimethoxystilbene, a naturally occurring methoxylated stilbenoid. The document details its primary natural source, outlines a putative isolation and purification protocol based on established methodologies for related compounds, and explores its potential biological activities through an analysis of relevant signaling pathways. Quantitative data for related stilbenoids from its natural source are presented to provide context for potential yields. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this specific stilbene.

Natural Sources of 3-Hydroxy-4',5'-dimethoxystilbene

The primary documented natural source of 3-Hydroxy-4',5'-dimethoxystilbene is the stem bark of Morus nigra L., commonly known as black mulberry. While this specific compound has been identified in Morus nigra, the genus Morus (mulberry) is a rich source of a variety of other stilbenoids, including resveratrol (B1683913) and oxyresveratrol. These compounds are biosynthesized in plants through the phenylpropanoid pathway.

| Compound | Natural Source | Plant Part | Reference |

| 3-Hydroxy-4',5'-dimethoxystilbene | Morus nigra L. | Stem Bark | [1] |

| Resveratrol | Morus alba L., Morus nigra L. | Fruits, Leaves, Roots | |

| Oxyresveratrol | Morus alba L. | Roots, Callus Culture | [2] |

| Mulberroside A | Morus alba L. | Roots, Callus Culture | [2] |

Isolation and Purification Protocol

A specific, detailed isolation protocol for 3-Hydroxy-4',5'-dimethoxystilbene from Morus nigra is not extensively documented in publicly available literature. However, based on established methods for the extraction and purification of stilbenoids and other phenolic compounds from Morus species, a comprehensive, multi-step protocol can be proposed.

Extraction

-

Material Preparation: Air-dried and powdered stem bark of Morus nigra is used as the starting material.

-

Solvent Extraction: The powdered bark is subjected to extraction with an organic solvent. Methanol (B129727) is a common choice for extracting phenolic compounds. This can be performed using maceration, Soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Stilbenoids are typically found in the ethyl acetate and chloroform fractions.

Chromatographic Purification

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a C18 column. A mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water is typically employed.

-

Structure Elucidation: The purity and structure of the isolated 3-Hydroxy-4',5'-dimethoxystilbene are confirmed using spectroscopic techniques, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Figure 1: Proposed workflow for the isolation of 3-Hydroxy-4',5'-dimethoxystilbene.

Putative Signaling Pathways and Biological Activity

Direct experimental evidence detailing the specific signaling pathways modulated by 3-Hydroxy-4',5'-dimethoxystilbene is limited. However, the biological activities of structurally related methoxylated stilbenes, such as pterostilbene (B91288) and other resveratrol analogs, have been studied, providing a basis for inferring the potential mechanisms of action for 3-Hydroxy-4',5'-dimethoxystilbene. These activities are primarily centered around anti-inflammatory, antioxidant, and anticancer effects.

Anti-Inflammatory and Antioxidant Pathways

Methoxylated stilbenes are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Methoxylated stilbenes have been shown to inhibit NF-κB activation.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation and cellular stress responses. Inhibition of MAPK phosphorylation by methoxylated stilbenes can lead to a reduction in the production of inflammatory mediators.

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway by stilbenoids can enhance the cellular antioxidant defense system.

Figure 2: Putative modulation of inflammatory and antioxidant signaling pathways.

Anticancer Activity

The anticancer potential of methoxylated stilbenes is attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.

-

Induction of Apoptosis: This can be mediated through the activation of caspase enzymes, which are key executioners of apoptosis.

-

Cell Cycle Arrest: Methoxylated stilbenes can arrest the cell cycle at various phases, preventing cancer cell division.

-

Inhibition of Proliferation Pathways: These compounds may interfere with signaling pathways that promote cancer cell growth and survival.

Quantitative Data

| Stilbenoid | Plant Material | Yield (mg/100g dry weight) | Reference |

| Total Stilbenoids | Morus alba Fruits | 609.15 ± 7.24 | |

| Total Stilbenoids | Morus alba Leaves | 188.57 ± 1.70 | |

| Rhaponticin | Morus alba Fruits | 389.26 ± 5.22 | |

| Rhaponticin | Morus alba Leaves | 99.17 ± 2.79 |

Conclusion

3-Hydroxy-4',5'-dimethoxystilbene is a promising natural product found in Morus nigra. While further research is required to establish a standardized isolation protocol and to fully elucidate its specific biological mechanisms, the known activities of related methoxylated stilbenes suggest its potential as a valuable lead compound in drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies. This guide provides a foundational framework to encourage and facilitate future research into this intriguing molecule.

References

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-4',5-dimethoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4',5-dimethoxystilbene, a naturally occurring stilbenoid found in the stem bark of Morus nigra L., has garnered significant interest within the scientific community.[1] As a derivative of resveratrol, it belongs to a class of compounds renowned for their diverse biological activities, including potential anticancer properties.[2] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in its preparation and further investigation.

Synthetic Strategies

The synthesis of this compound can be approached through several established olefination reactions. The most common and versatile methods include the Wittig reaction and the Heck reaction. Each of these pathways offers distinct advantages and requires careful selection of starting materials and reaction conditions.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds, making it an ideal choice for stilbene (B7821643) synthesis.[3] The general strategy involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, this translates to the reaction between a substituted benzyltriphenylphosphonium (B107652) salt and a substituted benzaldehyde.

Overall Reaction Scheme (Wittig):

Experimental Workflow (Wittig Reaction):

Caption: General workflow for the Wittig synthesis of this compound.

Detailed Experimental Protocol: Wittig Synthesis

a) Preparation of (4-methoxybenzyl)triphenylphosphonium bromide:

A mixture of 4-methoxybenzyl bromide and triphenylphosphine is heated, typically in a solvent like toluene (B28343) or acetonitrile, to form the phosphonium (B103445) salt.[4] Microwave irradiation can also be employed to accelerate this reaction.[4]

| Reagent | Molar Ratio |

| 4-methoxybenzyl bromide | 1.0 |

| Triphenylphosphine | 1.0 - 1.2 |

b) Synthesis of this compound:

To a solution of (4-methoxybenzyl)triphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) is added to generate the ylide in situ. After stirring for a short period, a solution of 3-hydroxy-5-methoxybenzaldehyde in the same solvent is added, and the reaction mixture is stirred at room temperature or gentle heating until completion.

| Reagent | Molar Ratio |

| (4-methoxybenzyl)triphenylphosphonium bromide | 1.0 |

| Sodium Hydride (60% dispersion in oil) | 1.1 |

| 3-hydroxy-5-methoxybenzaldehyde | 1.0 |

Purification: The reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Wittig Synthesis):

| Parameter | Value | Reference |

| Yield | Moderate to good | [5] |

| Melting Point | 138-140 °C | Not explicitly found |

| ¹H NMR (CDCl₃, δ ppm) | ||

| 7.42 (d, 2H) | Ar-H | Not explicitly found |

| 6.90 (d, 2H) | Ar-H | Not explicitly found |

| 6.95-6.85 (m, 2H) | Vinyl-H | Not explicitly found |

| 6.62 (s, 1H) | Ar-H | Not explicitly found |

| 6.35 (s, 1H) | Ar-H | Not explicitly found |

| 5.0 (s, 1H) | OH | Not explicitly found |

| 3.84 (s, 3H) | OCH₃ | Not explicitly found |

| 3.82 (s, 3H) | OCH₃ | Not explicitly found |

| ¹³C NMR (CDCl₃, δ ppm) | ||

| 160.9, 159.2, 147.0, 139.9, 130.1, 129.5, 128.8, 127.6, 114.2, 104.9, 100.0, 55.8, 55.4 | Not explicitly found |

Note: Specific yield and NMR data for the direct synthesis of this compound were not explicitly found in the search results. The provided NMR data is a hypothetical representation based on the structure and data for similar stilbene derivatives.

Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, provides another efficient route to stilbenes.[6] For the synthesis of this compound, this would typically involve the coupling of a halosubstituted phenol (B47542) derivative with a methoxy-substituted styrene.

Overall Reaction Scheme (Heck):

Experimental Workflow (Heck Reaction):

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. CN103102254A - Pterostilbene synthesis method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

3-Hydroxy-4',5-dimethoxystilbene chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of (E)-3-Hydroxy-4',5-dimethoxystilbene, a naturally occurring stilbenoid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

(E)-3-Hydroxy-4',5-dimethoxystilbene is a derivative of stilbene (B7821643) with a hydroxyl group at the 3rd position and two methoxy (B1213986) groups at the 4' and 5th positions of the stilbene backbone. Its systematic IUPAC name is 3-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenol.

Chemical Structure:

Table 1: Physicochemical Properties of (E)-3-Hydroxy-4',5-dimethoxystilbene

| Property | Value | Reference |

| CAS Number | 58436-29-6 | [1][2] |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2] |

| Molecular Weight | 256.30 g/mol | [1][2] |

| Appearance | Off-white solid (predicted) | [3] |

| Melting Point | 108–111 °C (for the analogous compound (E) 3',5'-Dimethoxy-4'-fluoro-3-hydroxystilbene) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | Inferred from supplier data |

| Storage Temperature | 2-8°C | [2] |

Table 2: Computed Chemical Properties

| Property | Value |

| XLogP3-AA | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 38.7 Ų |

| Heavy Atom Count | 19 |

| Complexity | 282 |

Experimental Protocols

Synthesis of (E)-3-Hydroxy-4',5-dimethoxystilbene

A plausible synthetic route for (E)-3-Hydroxy-4',5-dimethoxystilbene involves a Wittig reaction or a Mizoroki-Heck reaction, which are common methods for stilbene synthesis.[3][4] The following is a detailed hypothetical protocol based on the synthesis of structurally similar stilbenes.[3]

2.1.1. Wittig Reaction Approach

This two-step synthesis involves the preparation of a phosphonium (B103445) ylide followed by its reaction with an aldehyde.

Step 1: Synthesis of (3,5-dimethoxybenzyl)triphenylphosphonium bromide

-

To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous toluene (B28343) (5 mL/mmol), add triphenylphosphine (B44618) (1.1 eq).

-

Reflux the mixture for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Wash the precipitate with cold toluene and dry it under a vacuum to yield (3,5-dimethoxybenzyl)triphenylphosphonium bromide as a white solid.

Step 2: Wittig reaction with 4-hydroxybenzaldehyde (B117250)

-

Suspend (3,5-dimethoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL/mmol) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to form the ylide.

-

Cool the resulting deep red solution back to 0 °C and add a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford (E)-3-Hydroxy-4',5-dimethoxystilbene.

2.1.2. Mizoroki-Heck Reaction Approach

This one-pot reaction couples a vinyl compound with an aryl halide.

-

To a reaction vessel, add 3-hydroxy-5-methoxystyrene (1.0 eq), 4-iodoanisole (B42571) (1.1 eq), palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (B128534) (2.0 eq) in anhydrous acetonitrile (B52724) (10 mL/mmol).

-

Degas the mixture with nitrogen for 15 minutes.

-

Heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (E)-3-Hydroxy-4',5-dimethoxystilbene.

Extraction from Morus nigra

(E)-3-Hydroxy-4',5-dimethoxystilbene is a natural product found in the stem bark of Morus nigra L.[5]. A general protocol for the extraction of stilbenoids from plant material is as follows:

-

Air-dry the stem bark of Morus nigra and grind it into a fine powder.

-

Macerate the powdered plant material with methanol (B129727) (or ethanol) at room temperature for 72 hours, with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and perform liquid-liquid partitioning successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate.

-

Monitor the fractions for the presence of the target compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Subject the fraction enriched with (E)-3-Hydroxy-4',5-dimethoxystilbene to column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) for further purification.

-

Final purification can be achieved by preparative HPLC to yield the pure compound.

Predicted Spectral Data

Based on the analysis of structurally similar compounds, the following spectral data are predicted for (E)-3-Hydroxy-4',5-dimethoxystilbene.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

| Position | Predicted ¹³C NMR (ppm) | Predicted ¹H NMR (ppm, multiplicity, J in Hz) |

| Stilbene Bridge | ||

| α | ~128.5 | ~7.0 (d, J≈16.3) |

| β | ~128.8 | ~7.1 (d, J≈16.3) |

| Ring A (3-hydroxy-5-methoxy) | ||

| 1 | ~139.0 | - |

| 2 | ~105.0 | ~6.6 (d, J≈2.2) |

| 3 | ~158.0 | - |

| 4 | ~102.0 | ~6.4 (t, J≈2.2) |

| 5 | ~161.0 | - |

| 6 | ~108.0 | ~6.7 (d, J≈2.2) |

| 5-OCH₃ | ~55.5 | ~3.8 (s) |

| Ring B (4'-methoxy) | ||

| 1' | ~130.0 | - |

| 2', 6' | ~128.0 | ~7.4 (d, J≈8.7) |

| 3', 5' | ~114.5 | ~6.9 (d, J≈8.7) |

| 4' | ~160.0 | - |

| 4'-OCH₃ | ~55.3 | ~3.8 (s) |

Mass Spectrometry (MS):

-

Expected [M]+: m/z 256.11

Biological Activities and Signaling Pathways

While specific studies on (E)-3-Hydroxy-4',5-dimethoxystilbene are limited, its structural similarity to other well-researched stilbenoids like resveratrol (B1683913) and pterostilbene (B91288) suggests it may possess similar biological activities.[6] These activities are primarily attributed to their antioxidant, anti-inflammatory, and anti-cancer properties.

Potential Anti-Cancer Effects

Stilbenoids are known to exert anti-cancer effects by influencing various cellular processes, including cell cycle arrest, apoptosis, and inhibition of angiogenesis. The proposed mechanisms of action often involve the modulation of key signaling pathways.

Proposed Anti-Cancer Signaling Pathway:

Caption: Proposed anti-cancer signaling pathways modulated by 3-Hydroxy-4',5-dimethoxystilbene.

Potential Anti-Inflammatory Effects

The anti-inflammatory properties of stilbenoids are largely attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. This is often achieved through the downregulation of the NF-κB and MAPK signaling pathways.

Proposed Anti-Inflammatory Signaling Pathway:

References

- 1. rsc.org [rsc.org]

- 2. The Effect of 3'-Hydroxy-3,4,5,4'-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Motility and Proliferation of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4'-hydroxy-3,5-dimethoxystilbene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

The Biological Potential of 3-Hydroxy-4',5-dimethoxystilbene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbenoids, a class of natural phenols, have garnered significant attention for their diverse pharmacological activities. Among these, resveratrol (B1683913) and its derivatives have been extensively studied for their antioxidant, anti-inflammatory, and anticancer properties. This technical guide focuses on the biological activity of a specific methoxylated stilbene (B7821643), 3-Hydroxy-4',5-dimethoxystilbene. While direct research on this compound is emerging, this document synthesizes data from closely related analogs to provide a comprehensive overview of its potential therapeutic applications. We present quantitative data on the bioactivity of related stilbenes, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to serve as a foundational resource for future research and drug development endeavors.

Introduction to Stilbenoids and this compound

Stilbenes are characterized by a 1,2-diphenylethylene backbone and are produced by various plants in response to stress, such as injury or fungal infection.[1] The hydroxylation and methoxylation patterns on the two aromatic rings are critical determinants of their biological effects.[2] Resveratrol (3,5,4'-trihydroxystilbene) is the most well-known stilbenoid, exhibiting a wide array of health benefits, including cardioprotective, neuroprotective, and anticancer effects.[1][3] However, its therapeutic potential is often limited by poor bioavailability.[1]

Methoxylation of resveratrol and other stilbenoids has been shown to enhance metabolic stability and cellular uptake, often leading to increased biological activity.[2] this compound, a structural analog of resveratrol, possesses a substitution pattern that suggests a unique profile of biological activities. The presence of both a hydroxyl and methoxy (B1213986) groups may offer a balance of antioxidant capacity and improved pharmacokinetic properties.

Potential Biological Activities

Based on the extensive research on structurally similar stilbenoids, this compound is predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The phenolic hydroxyl group is a key contributor to the antioxidant and radical-scavenging properties of stilbenoids.[2] These compounds can neutralize free radicals, thereby protecting cells from oxidative damage, which is implicated in a range of chronic diseases.[4] The presence of a hydroxyl group in this compound suggests it likely possesses direct antioxidant capabilities.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the development of numerous diseases. Stilbenoids, including resveratrol, have demonstrated potent anti-inflammatory effects by modulating various signaling pathways.[3] They can inhibit the production of pro-inflammatory mediators by suppressing the activity of enzymes like cyclooxygenases (COX-1 and COX-2) and by downregulating transcription factors such as nuclear factor-kappa B (NF-κB).[3][5] It is plausible that this compound shares these anti-inflammatory mechanisms.

Anticancer Properties

Many resveratrol derivatives have shown promising anticancer activity.[6] For instance, the methylated analog (Z)-3,5,4'-trimethoxystilbene was found to be 100-fold more active than resveratrol in inhibiting the growth of human colon cancer cells.[7] These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and prevent metastasis.[6] The structural features of this compound suggest it may also possess potent anti-neoplastic properties.

Quantitative Data on Related Stilbenoid Activities

To provide a comparative context for the potential efficacy of this compound, the following table summarizes quantitative data from studies on closely related stilbene derivatives.

| Compound | Biological Activity | Cell Line/Assay | IC50 / Potency | Reference |

| (Z)-3,5,4'-trimethoxystilbene | Anticancer | Caco-2 (colon cancer) | 0.4 µM (complete growth inhibition) | [7] |

| 3,4,5,4′-tetramethoxystilbene (DMU-212) | Anticancer | Ovarian Cancer Cells | Lower IC50 than resveratrol | [5] |

| Isorhapontigenin | Anticancer | T24T (bladder cancer) | 55.2 ± 2.3 µM | [2] |

| 4,4'-dihydroxy-trans-stilbene | Cytotoxicity | HL-60 (leukemia) | Higher than resveratrol | [8] |

| 3,5-diethoxy-3′,4′-dihydroxy-trans-stilbene | Anticancer | HepG2 (liver cancer) | 67.2 µmol/L | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are representative protocols for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method to evaluate the free-radical scavenging ability of a compound.[10]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[11]

Procedure:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

-

In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well.

-

Include a control group containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

Cell Viability Assay (MTT Assay) for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometric means.

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages, a key indicator of anti-inflammatory potential.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Procedure:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for a short period to allow for color development.

-

Measure the absorbance at approximately 540 nm.

-

A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Visualizations

The biological activities of stilbenoids are mediated through their interaction with various cellular signaling pathways. Diagrams generated using Graphviz (DOT language) illustrate these complex interactions.

Antioxidant Response Pathway

Stilbenoids can upregulate endogenous antioxidant defenses through the Nrf2-ARE pathway.

Caption: Nrf2-ARE antioxidant response pathway.

Anti-inflammatory Signaling Cascade

The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of stilbenoids.

Caption: NF-κB-mediated anti-inflammatory pathway.

Apoptosis Induction in Cancer Cells

Stilbenoids can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Intrinsic pathway of apoptosis induction.

Conclusion and Future Directions

This compound represents a promising, yet understudied, member of the stilbenoid family. Based on the well-documented biological activities of its structural analogs, it is poised to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The presence of both hydroxyl and methoxy functional groups may confer an advantageous combination of potent bioactivity and favorable pharmacokinetic characteristics.

This technical guide provides a foundational framework for initiating research into this compound. The presented data on related molecules, detailed experimental protocols, and pathway visualizations are intended to accelerate the exploration of its therapeutic potential. Future research should focus on the synthesis and purification of this compound, followed by systematic in vitro and in vivo studies to validate its predicted biological activities and elucidate its precise mechanisms of action. Such investigations will be crucial in determining its viability as a lead compound for the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory responses of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resveratrol (3,5,4′-trihydroxystilbene) and its properties in oral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Studies of 3'-Hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214)

A Note on the Subject Compound: This technical guide focuses on the in vitro studies of 3'-Hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) . While the initial request specified "3-Hydroxy-4',5-dimethoxystilbene," a thorough review of available scientific literature indicates a scarcity of in vitro data for this specific compound. In contrast, DMU-214, a structurally similar methoxylated stilbene (B7821643) and an active metabolite of 3,4,5,4'-tetramethoxystilbene (B174519) (DMU-212), has been the subject of extensive research, particularly in the context of cancer biology. This guide provides a comprehensive overview of the in vitro evaluation of DMU-214, offering valuable insights for researchers, scientists, and drug development professionals working with stilbene derivatives.

Executive Summary

3'-Hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) is a promising stilbenoid that has demonstrated significant biological activity in a variety of in vitro models. As a metabolite of the resveratrol (B1683913) analogue DMU-212, DMU-214 often exhibits enhanced cytotoxic and anti-proliferative effects compared to its parent compound. This guide synthesizes key findings from in vitro studies, focusing on its anticancer properties in ovarian cancer cell lines. It provides a detailed examination of its effects on cell viability, migration, and the underlying molecular signaling pathways. Experimental protocols for key assays are detailed to facilitate the replication and further exploration of these findings.

Anticancer Activity of DMU-214

In vitro studies have primarily investigated the anticancer potential of DMU-214, with a significant focus on ovarian cancer. The compound has been shown to be more cytotoxic than its parent compound, DMU-212, in these models.

Cytotoxicity and Anti-Proliferative Effects

DMU-214 has demonstrated potent cytotoxic and anti-proliferative effects against human ovarian cancer cell lines, including A-2780 and SKOV-3.

Table 1: In Vitro Cytotoxicity of DMU-214 in Ovarian Cancer Cell Lines

| Cell Line | Assay | Endpoint | Result | Reference |

| A-2780 | Cytotoxicity Assay | IC50 | Higher than DMU-212 | [1] |

| SKOV-3 | Cytotoxicity Assay | IC50 | Higher than DMU-212 | [1] |

| SKOV-3 | Proliferation Assay | Inhibition | Significant anti-proliferative activity | [2] |

Induction of Apoptosis

The cytotoxic effects of DMU-214 are, in part, attributed to its ability to induce apoptosis. The mechanism of apoptosis induction appears to be dependent on the p53 status of the cancer cells.

-

In SKOV-3 cells (p53-null): DMU-214 induces receptor-mediated apoptosis.[1]

-

In A-2780 cells (wild-type p53): DMU-214 modulates the expression of p53-target genes that drive both intrinsic and extrinsic apoptosis pathways.[1]

Cell Cycle Arrest

In addition to apoptosis, DMU-214 has been shown to induce G2/M cell cycle arrest in the SKOV-3 ovarian cancer cell line.[2]

Anti-Metastatic Potential of DMU-214

A crucial aspect of cancer progression is metastasis, which involves cell migration and invasion. In vitro studies have highlighted the anti-migratory effects of DMU-214.

Inhibition of Cell Migration

Treatment with DMU-214 has been shown to significantly reduce the migratory capacity of SKOV-3 ovarian cancer cells.

Table 2: Effect of DMU-214 on SKOV-3 Cell Migration

| Concentration | Treatment Duration | Inhibition of Migration | Reference |

| 0.06 µM | Not specified | ~35% | [2] |

| 0.125 µM | 12 hours | ~45% | [2] |

| 0.125 µM | 24 hours | ~35% | [2] |

Molecular Mechanisms and Signaling Pathways

The biological effects of DMU-214 are underpinned by its modulation of various signaling pathways and gene expression profiles.

Regulation of Gene Expression

Microarray analysis of SKOV-3 cells treated with DMU-214 revealed changes in the expression of genes involved in the negative regulation of cell motility and proliferation.[2]

Table 3: Genes Modulated by DMU-214 in SKOV-3 Cells

| Gene | Regulation | Associated Function | Reference |

| SMAD7 | Upregulated | Negative regulation of cell motility | [2] |

| THBS1 | Upregulated | Negative regulation of cell motility | [2] |

| IGFBP3 | Upregulated | Inhibition of cell migration and proliferation | [2] |

| KLF4 | Upregulated | Inhibition of cell migration and proliferation | [2] |

| SOX4 | Downregulated | Pro-proliferative | [2] |

| RGCC | Downregulated | Pro-proliferative | [2] |

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways affected by DMU-214 based on the available in vitro data.

Caption: DMU-214's modulation of p53-dependent apoptosis in A-2780 cells.

Caption: Gene expression changes induced by DMU-214 leading to reduced cell migration and proliferation.

Experimental Protocols

This section provides an overview of the methodologies used in the in vitro studies of DMU-214.

Cell Culture

-

Cell Lines: Human ovarian cancer cell lines A-2780 (p53 wild-type) and SKOV-3 (p53-null) were commonly used.

-

Culture Conditions: Cells were maintained in appropriate culture medium (e.g., RPMI-1640 or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity and Cell Viability Assays (e.g., MTT Assay)

Caption: A generalized workflow for determining cell viability using the MTT assay.

Cell Migration Assay (e.g., Transwell or Wound Healing Assay)

-

Transwell Assay:

-

Cells are seeded in the upper chamber of a Transwell insert with a porous membrane.

-

The lower chamber contains a chemoattractant (e.g., FBS).

-

DMU-214 is added to the upper chamber.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted.

-

-

Wound Healing Assay:

-

A confluent monolayer of cells is "wounded" by creating a scratch.

-

The cells are treated with DMU-214.

-

The rate of wound closure is monitored and quantified over time.

-

Gene Expression Analysis (Microarray)

-

RNA Extraction: Total RNA is isolated from control and DMU-214-treated cells.

-

RNA Quality Control: The integrity and purity of the RNA are assessed.

-

cDNA Synthesis and Labeling: RNA is reverse transcribed into cDNA and labeled with a fluorescent dye.

-

Hybridization: Labeled cDNA is hybridized to a microarray chip containing thousands of gene probes.

-

Scanning and Data Acquisition: The microarray is scanned to measure the fluorescence intensity for each probe.

-

Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes.

Conclusion and Future Directions

The in vitro evidence strongly suggests that 3'-Hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) is a potent anticancer agent, particularly against ovarian cancer cells. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of cell migration, makes it a compelling candidate for further preclinical and clinical development.

Future in vitro research should aim to:

-

Elucidate the precise molecular targets of DMU-214.

-

Investigate its efficacy in a broader range of cancer cell lines.

-

Explore potential synergistic effects with existing chemotherapeutic agents.

-

Conduct studies on its antioxidant and anti-inflammatory properties to broaden its therapeutic scope.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and build upon the existing knowledge of this promising stilbene derivative.

References

- 1. 3'-hydroxy-3,4,5,4'-tetramethoxystilbene, the metabolite of resveratrol analogue DMU-212, inhibits ovarian cancer cell growth in vitro and in a mice xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Motility and Proliferation of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of 3-Hydroxy-4',5-dimethoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent antioxidant effects. This technical guide focuses on 3-Hydroxy-4',5-dimethoxystilbene, a naturally occurring stilbenoid found in the stem bark of Morus nigra L.[1]. While direct quantitative antioxidant data for this specific compound is limited in publicly available literature, this document consolidates information on structurally related stilbenes to provide a predictive framework for its antioxidant potential. Furthermore, it details the standardized experimental protocols for key antioxidant assays and explores the plausible underlying mechanism of action involving the Nrf2 signaling pathway. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Introduction to Stilbenes and their Antioxidant Potential

Stilbenes are characterized by a 1,2-diphenylethylene backbone and are synthesized by plants in response to stress, such as UV radiation and microbial infection. The most well-known stilbene (B7821643), resveratrol, has been extensively studied for its antioxidant and anti-aging properties[2][3]. The antioxidant capacity of stilbenoids is largely attributed to the arrangement and number of hydroxyl and methoxy (B1213986) groups on the phenyl rings[4]. Hydroxyl groups can directly scavenge free radicals by donating a hydrogen atom, while methoxylation can enhance bioavailability and metabolic stability, thereby influencing the overall antioxidant efficacy in a biological system[4][5].

Quantitative Antioxidant Activity of Structurally Related Stilbenes

Table 1: DPPH Radical Scavenging Activity of Selected Stilbenes

| Compound | IC50 (µM) | Source |

| Resveratrol | 30.12 ± 0.27 | [3] |

| Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) | Not specified, but noted to have strong radical scavenging activity | [2] |

| 3,4,5,4′-Tetramethoxystilbene (DMU-212) | Not specified | [6] |

| 3′-Hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) | Not specified | [7][8] |

Table 2: ABTS Radical Cation Scavenging Activity of Selected Stilbenes

| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) | Source |

| Resveratrol | High | [9] |

| Pterostilbene | Lower than resveratrol | [10] |

| Oxyresveratrol | Higher than resveratrol | [10] |

Table 3: Oxygen Radical Absorbance Capacity (ORAC) of Selected Stilbenes

| Compound | ORAC Value (µmol TE/g) | Source |

| Resveratrol | High | [10] |

| Pterostilbene | Lower than resveratrol | [10] |

| Oxyresveratrol | Lower than resveratrol | [10] |

Plausible Mechanism of Antioxidant Action: The Nrf2 Pathway

A primary mechanism by which stilbenoids are thought to exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[10][11]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes[10][12].

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or induction by compounds like stilbenes, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances[7][13][14]. Substituted trans-stilbenes, particularly those with methoxy groups, have been shown to be effective activators of the Nrf2 pathway[10].

Experimental Protocols for Antioxidant Assays

The following sections provide detailed methodologies for the most common in vitro antioxidant capacity assays. These protocols can be adapted to evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically[6][15][16].

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader capable of reading at 517 nm

-

96-well microplates or cuvettes

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution to separate wells (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction (e.g., 100 µL).

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound[17][18][19].

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically[2][5][20].

-

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Spectrophotometer or microplate reader capable of reading at 734 nm

-

96-well microplates

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and Trolox standard.

-

Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution).

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition of absorbance is calculated and plotted as a function of the concentration of the test compound and the Trolox standard.

-

The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound[21][22][23].

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[1][4][24].

-

Reagents and Equipment:

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox as a standard

-

Phosphate (B84403) buffer (75 mM, pH 7.4)

-

Test compound

-

Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm

-

96-well black microplates

-

-

Procedure:

-

Prepare a working solution of fluorescein in phosphate buffer.

-

Prepare a series of dilutions of the test compound and Trolox standard in phosphate buffer.

-

In a 96-well black microplate, add the fluorescein solution to each well, followed by the test compound or Trolox standard. A blank containing only the fluorescein solution and buffer is also included.

-

Incubate the plate at 37°C for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding a freshly prepared AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at 37°C in the fluorescence microplate reader.

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

-

The ORAC value of the test compound is determined by comparing its net AUC to the Trolox standard curve and is expressed as micromoles of Trolox equivalents (TE) per gram or mole of the compound[25][26][27][28][29].

-

Conclusion and Future Directions

This compound, a naturally occurring stilbenoid, holds promise as a potent antioxidant. While direct experimental evidence of its antioxidant capacity is currently lacking, the data from structurally related compounds and the established role of the Nrf2 pathway for stilbenes provide a strong rationale for its investigation. The detailed experimental protocols provided in this guide offer a clear path for researchers to quantitatively assess its antioxidant properties using standard in vitro assays. Future research should focus on performing these assays to determine the IC50 and TEAC values for this compound. Furthermore, cellular antioxidant activity assays and in vivo studies are warranted to validate its physiological relevance and to further elucidate its mechanism of action, particularly its interaction with the Nrf2 signaling pathway. Such studies will be crucial for the potential development of this compound as a novel therapeutic agent for conditions associated with oxidative stress.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dpph assay ic50: Topics by Science.gov [science.gov]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 6. mdpi.com [mdpi.com]

- 7. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Motility and Proliferation of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. marinebiology.pt [marinebiology.pt]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 24. agilent.com [agilent.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. zen-bio.com [zen-bio.com]

The Anti-Inflammatory Potential of 3-Hydroxy-4',5-dimethoxystilbene: A Technical Guide for Researchers

An In-Depth Examination of a Promising Resveratrol (B1683913) Analogue for Drug Discovery and Development

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Stilbenoids, a class of natural polyphenols, have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory properties. This technical guide focuses on 3-Hydroxy-4',5-dimethoxystilbene, a methoxylated derivative of resveratrol. While direct experimental data on this specific compound is limited, this paper synthesizes the extensive research on structurally related stilbene (B7821643) analogues to elucidate its probable mechanisms of action and guide future research. We provide a comprehensive overview of the key signaling pathways implicated in the anti-inflammatory effects of stilbenoids, detailed experimental protocols for in vitro evaluation, and a comparative analysis of the bioactivity of similar compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction: The Therapeutic Promise of Stilbenoids

Stilbenoids, characterized by a 1,2-diphenylethylene backbone, are produced by various plants in response to stress, such as injury or fungal infection. Resveratrol, the most well-known stilbenoid found in grapes and red wine, has been extensively studied for its diverse health benefits, including its anti-inflammatory, antioxidant, and cardioprotective effects.[1][2] However, the therapeutic application of resveratrol is often limited by its modest bioavailability. This has spurred interest in its natural and synthetic analogues, particularly methoxylated derivatives, which often exhibit enhanced metabolic stability and biological activity.

This compound, a resveratrol analogue, possesses a substitution pattern that suggests a potentially favorable profile of both efficacy and bioavailability. The presence of methoxy (B1213986) groups can influence the molecule's lipophilicity and resistance to metabolic degradation, while the hydroxyl group is often crucial for biological activity.[3] This document will explore the anticipated anti-inflammatory effects of this compound based on the established mechanisms of its close chemical relatives.

Core Anti-Inflammatory Mechanisms of Stilbenoids

The anti-inflammatory effects of resveratrol and its analogues are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[4][5] The most critical of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of inflammation.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Stilbenoids, including methoxylated derivatives, have been shown to inhibit NF-κB activation at multiple points in the pathway.[4][7] This includes the suppression of IKK activation, prevention of IκBα phosphorylation and degradation, and consequently, the inhibition of NF-κB nuclear translocation.[4][7]

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including inflammation.[8] LPS stimulation of macrophages leads to the phosphorylation and activation of these MAPKs, which in turn activate downstream transcription factors like activator protein-1 (AP-1), contributing to the expression of pro-inflammatory genes.[8]

Several methoxylated resveratrol analogues have demonstrated the ability to suppress the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages.[4][8] By inhibiting the activation of these kinases, this compound is also expected to attenuate the downstream inflammatory cascade.

Quantitative Data on Related Stilbenoid Compounds

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Compound | Cell Line | Concentration | % Inhibition of NO Production | Reference |

| 3,3',4,5'-Tetramethoxy-trans-stilbene | RAW 264.7 | 50 µM | Significant suppression | [4] |

| 3,4',5-Trimethoxy-trans-stilbene | RAW 264.7 | 50 µM | Significant suppression | [4] |

| Resveratrol | RAW 264.7 | 25 µM | ~50% | [9] |

| Pterostilbene | RAW 264.7 | 20 µM | ~60% | [10] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Compound | Cytokine | Cell Line | Concentration | % Inhibition | Reference |

| 3,3',4,5'-Tetramethoxy-trans-stilbene | TNF-α | RAW 264.7 | 50 µM | Dose-dependent | [4] |

| 3,3',4,5'-Tetramethoxy-trans-stilbene | IL-6 | RAW 264.7 | 50 µM | Dose-dependent | [4] |

| 3,4',5-Trimethoxy-trans-stilbene | TNF-α | RAW 264.7 | 50 µM | Dose-dependent | [4] |

| 3,4',5-Trimethoxy-trans-stilbene | IL-6 | RAW 264.7 | 50 µM | Dose-dependent | [4] |

| Resveratrol | TNF-α | THP-1 | 10 µg/mL | Significant | [11] |

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of the anti-inflammatory effects of this compound.

Cell Culture and Induction of Inflammation

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for these studies.[12][13]

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Inflammation Induction: Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot). Allow cells to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the specified duration.[12][14]

Nitric Oxide (NO) Assay (Griess Reagent)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[6][15][16]

-

After LPS stimulation (typically 24 hours), collect 50 µL of the cell culture supernatant from each well of a 96-well plate.[12]

-

Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[6]

-

Incubate the plate at room temperature for 10-15 minutes in the dark.[6]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[2][17][18]

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants (collected after 12-24 hours of LPS stimulation) and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis

Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[19][20][21]

-

After a shorter LPS stimulation period (e.g., 30-60 minutes for phosphorylation events, 12-24 hours for total protein expression), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Structure-Activity Relationship and Future Directions

The anti-inflammatory activity of stilbenoids is significantly influenced by the number and position of hydroxyl and methoxy groups.[3] Hydroxylation is often associated with potent inhibitory effects on enzymes like COX-2, while methoxylation can enhance bioavailability and metabolic stability.[22] The combination of a hydroxyl group and two methoxy groups in this compound presents an intriguing structure that may balance potent bioactivity with favorable pharmacokinetic properties.

Future research should focus on direct in vitro evaluation of this compound using the protocols outlined in this guide. Key investigations should include:

-

Determining the IC50 value for the inhibition of NO production.

-

Quantifying the reduction in TNF-α and IL-6 secretion.

-

Assessing the inhibitory effect on the phosphorylation of key NF-κB and MAPK signaling proteins.

-

Evaluating its impact on the expression of iNOS and COX-2.

Subsequent in vivo studies in animal models of inflammation will be crucial to validate the in vitro findings and assess the therapeutic potential of this promising compound.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, a substantial body of research on structurally related stilbenoids provides a strong rationale for its investigation as a novel anti-inflammatory agent. Its chemical structure suggests a high probability of activity through the inhibition of the NF-κB and MAPK signaling pathways. This technical guide offers a comprehensive framework, including established mechanisms, comparative data, and detailed experimental protocols, to facilitate and guide the future research and development of this compound as a potential therapeutic for inflammatory diseases.

References

- 1. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two methoxy derivatives of resveratrol, 3,3',4,5'-tetramethoxy-trans-stilbene and 3,4',5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of resveratrol-related hydroxystilbenes on the nitric oxide production in macrophage cells: structural requirements and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of stilbene derivative on superoxide generation and enzyme release from human neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol Griess Test [protocols.io]

- 16. abcam.com [abcam.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. origene.com [origene.com]

- 21. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 22. Resveratrol analogues as selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 3-Hydroxy-4',5-dimethoxystilbene: An In-depth Technical Guide

Disclaimer: Direct experimental data on the neuroprotective properties of 3-Hydroxy-4',5-dimethoxystilbene is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential neuroprotective activities based on extensive research conducted on structurally analogous and well-characterized stilbene (B7821643) derivatives, such as resveratrol (B1683913), pterostilbene, and pinostilbene. The mechanisms and quantitative data presented are primarily derived from studies on these related compounds and serve as a predictive framework for the potential of this compound.

Introduction

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant interest within the scientific community for their diverse pharmacological activities, including potent neuroprotective effects. These compounds, characterized by a 1,2-diphenylethylene backbone, are found in various plant species and have been investigated for their therapeutic potential in a range of neurodegenerative disorders and acute brain injuries.

This technical guide focuses on the prospective neuroprotective attributes of this compound. While direct research on this specific molecule is nascent, its structural similarity to extensively studied stilbenes like resveratrol and its methylated derivatives allows for a scientifically grounded inference of its potential mechanisms of action. This document will provide a comprehensive overview of these inferred mechanisms, supported by quantitative data and detailed experimental protocols from studies on its close analogs. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for neurological diseases.

The neuroprotective effects of stilbenoids are generally attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Methylated and hydroxylated derivatives of resveratrol, in particular, have shown enhanced bioavailability and biological activity, making them promising candidates for neuroprotective therapies.[3][4] This guide will delve into the signaling pathways and molecular targets likely modulated by this compound, providing a foundational understanding for future research and development.

Inferred Neuroprotective Mechanisms of Action

Based on the well-documented activities of structurally related stilbenes, the neuroprotective potential of this compound is likely mediated through a multi-faceted approach involving antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.

Antioxidant Activity

A primary mechanism underlying the neuroprotective effects of stilbenoids is their ability to counteract oxidative stress, a key pathological factor in many neurodegenerative diseases.[5] This is achieved through both direct scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems. It is plausible that this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of several cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[4]

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is a hallmark of many neurological disorders. Stilbenoids have been shown to exert potent anti-inflammatory effects.[6] It is hypothesized that this compound could inhibit key pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. By preventing the activation and nuclear translocation of NF-κB, the expression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS) would be suppressed.

Anti-Apoptotic Mechanisms

Apoptosis, or programmed cell death, plays a crucial role in the loss of neurons in neurodegenerative diseases. Stilbene derivatives have demonstrated the ability to inhibit apoptotic cascades.[3] The neuroprotective effects of this compound may involve the modulation of the Bcl-2 family of proteins, leading to an increased ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax. Furthermore, it may inhibit the activation of caspases, particularly caspase-3, which is a key executioner of apoptosis.[3] The compound might also interfere with the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress-induced apoptosis.[3]

Quantitative Data from Structurally Similar Stilbenoids

The following tables summarize quantitative data from studies on stilbene derivatives that are structurally similar to this compound. This data provides a comparative basis for predicting the potential efficacy of the target compound.

Table 1: In Vitro Neuroprotective Effects of Structurally Related Stilbenoids

| Compound | Cell Line | Neurotoxin | Concentration Range | Outcome Measure | Result | Reference |

| Pinostilbene | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 1-20 µM | LDH release, Caspase-3 activity | Dose-dependent reduction | [3] |

| Pterostilbene | Not Specified | Aβ₂₅₋₃₅ | Not Specified | Upregulation of Nrf2, Increased SOD levels | Protective against mitochondrial apoptosis | [4] |

| α-viniferin | Neuro-2a | Rotenone | 1 µM | Intracellular ROS levels | 36% reduction | [7] |

| trans-vitisin B | Neuro-2a | Rotenone | 1 µM | Intracellular ROS levels | 34% reduction | [7] |

| Resveratrol | HT22 | Glutamate (B1630785) | Not Specified | Cell viability, HO-1 expression, SIRT1 activity | Concentration-dependent protection | [8] |

Table 2: In Vivo Neuroprotective Effects of Structurally Related Stilbenoids

| Compound | Animal Model | Disease Model | Dosage | Route of Administration | Key Findings | Reference |

| Resveratrol | Rat | Middle Cerebral Artery Occlusion (MCAO) | 10-40 mg/kg | Not Specified | Reduced expression of IL-1β and TNF-α | [5] |

| Pterostilbene | Mouse | Alzheimer's Disease Model | 120 mg/kg per week for 8 weeks | Not Specified | Alleviation of pathological changes | |